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Compound of Interest

Compound Name: 2-(Methoxymethyl)acrolein

Cat. No.: B145044

2-(Methoxymethyl)acrolein, also known as 2-(methoxymethyl)prop-2-enal (CAS No. 137032-
88-3), is a substituted a,B-unsaturated aldehyde.[1][2] While its structural parent, acrolein, is a
widely studied and industrially significant commodity chemical, 2-(methoxymethyl)acrolein
remains a niche compound with limited publicly available data. This guide aims to construct a
comprehensive technical profile of this molecule by leveraging the well-documented chemistry
of the acrolein core and analyzing the predictable electronic and steric effects of the 2-
methoxymethyl substituent. By grounding our analysis in the fundamental principles of physical
organic chemistry and spectroscopy, we can develop a robust, predictive model of its
properties for researchers and drug development professionals. This document will serve as a
foundational reference, bridging the gap between the known characteristics of related
compounds and the specific, yet undocumented, nature of 2-(Methoxymethyl)acrolein.

Section 1: The Foundational Core: A Review of
Acrolein (Prop-2-enal)

To understand 2-(methoxymethyl)acrolein, one must first master the properties of its parent
molecule, acrolein (CAS No. 107-02-8).[3] Acrolein is the simplest unsaturated aldehyde, a
highly reactive and electrophilic compound due to the conjugation between the aldehyde group
and the vinyl group.[3] This reactivity is central to both its industrial utility and its pronounced
toxicity.[3][4]
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Physicochemical and Spectroscopic Properties of

Acrolein

Acrolein is a colorless to yellow, volatile liquid with a notoriously pungent, acrid odor.[5][6] Its

key physical and spectral properties are summarized below, forming a baseline for our

subsequent predictions.

Property Value for Acrolein Reference(s)
Molecular Formula C3H4O [3]
Molar Mass 56.06 g/mol [3]
Boiling Point 53 °C (127 °F) [31[7]
Melting Point -88 °C (-126 °F) [3]
Density 0.839 g/mL at 20 °C [3]
Flash Point <-18°C (<0°F) [5]
Water Solubility Soluble (20.6% at 20 °C) [6]
Aldehyde (CHO): ~9.59 ppm
1H NMR (CDCls) (d); Vinyl (CH2=CH): ~6.3-6.6 [8][9]
ppm (m)
C=0 Stretch: ~1723 cm™3;
IR Spectrum (Vapor) [10][11]
C=C Stretch: ~1625 cm~!
Molecular lon (M+): 56 m/z;
Mass Spectrum (EI) [12][13]

Base Peak: 27 m/z ([C2Hs]*)

Core Reactivity of the Acrolein System

The reactivity of acrolein is dominated by its electrophilic nature. The conjugated system allows

for nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the [3-carbon

(1,4-conjugate or Michael addition).[3]

o Michael Addition (1,4-Addition): As a potent Michael acceptor, acrolein readily reacts with

soft nucleophiles like thiols and amines at the -carbon. This is the primary mechanism
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behind its biological activity and toxicity, as it depletes cellular nucleophiles like glutathione.

[3]

e Diels-Alder Reactions: The activated double bond of acrolein can act as a dienophile in [4+2]
cycloaddition reactions.[3]

o Polymerization: Acrolein is prone to polymerization, which can be initiated by light, heat,
oxygen, or the presence of acids or bases. This instability necessitates the use of inhibitors
like hydroquinone for storage.[3][5]

Section 2: Predicted Physicochemical Profile of 2-
(Methoxymethyl)acrolein

By adding a methoxymethyl group (-CH20CHS3) to the acrolein core, we introduce changes in
molecular weight, polarity, and steric bulk, which will influence its physical properties.
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Predicted Value /

Property L Rationale
Description
Molecular Formula CsHsO2 [1]
Molar Mass 100.12 g/mol [1]
o Similar to acrolein and other
Appearance Colorless to pale yellow liquid ]
substituted aldehydes.
) Characteristic of the acrolein
Odor Pungent, acrid ]
functional group.
Increased molecular weight
and polarity from the ether
Boiling Point ~130 - 150 °C group compared to acrolein
(53°C) and methacrolein
(69°C).[3][14]
Increased mass and oxygen
) content relative to volume
Density ~0.95 - 1.05 g/mL

compared to acrolein (0.839
g/mL).[3]

Water Solubility

Moderately soluble

The ether oxygen adds a polar
site, potentially increasing
water solubility compared to

acrolein.

LogP

~0.5-1.0

Estimated increase in
lipophilicity due to the addition

of nonpolar C-H bonds.

Section 3: Predicted Spectroscopic Profile

The structure of 2-(methoxymethyl)acrolein allows for clear predictions of its spectral

signatures, which are essential for its identification and characterization in a research setting.

'H and *C NMR Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted
signals include:

o Aldehyde Proton (CHO): A singlet around 6 9.5-9.7 ppm. Unlike in acrolein, coupling to the
o-proton is absent.

o Vinyl Protons (=CHz): Two distinct signals for the geminal protons, likely appearing as
sharp singlets or very narrow doublets (due to small long-range coupling) between d 6.0-
6.5 ppm.

o Methylene Protons (-CH20-): A sharp singlet around & 4.0-4.3 ppm.
o Methoxy Protons (-OCHs): A sharp singlet around & 3.3-3.5 ppm.
e 13C NMR: The carbon spectrum would complement the proton data:
o Carbonyl Carbon (C=0):6 ~193 ppm
o a-Carbon (-C(=CHz2)-):0 ~140 ppm
o [B-Carbon (=CHz):0 ~130 ppm
o Methylene Carbon (-CH20-):0 ~70 ppm

o Methoxy Carbon (-OCH3s):0 ~59 ppm

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic peaks for the functional groups present.
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Wavenumber (cm~—?) Vibration Type Expected Intensity
~3090, ~2950 =C-H and C-H stretches Medium
~2830, ~2730 Aldehyde C-H (Fermi doublet) Medium-Weak
C=0 stretch (conjugated
~1695 Strong
aldehyde)
~1630 C=C stretch Medium
~1115 C-O-C stretch (ether) Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a distinct molecular ion peak
and predictable fragmentation patterns.

e Molecular lon (M+): A clear peak at m/z = 100.

e Key Fragments:

o

m/z = 71: Loss of the methoxy radical (¢*OCHs).

[¢]

m/z = 69: Loss of the formyl radical (¢«CHO) followed by loss of Ha.

[¢]

m/z = 55: Loss of the methoxymethyl radical (*CH20CHs).

o

m/z = 45: The methoxymethyl cation ((CH20CHs]*), a potentially stable and abundant
fragment.

Section 4: Reactivity Analysis: The Role of the
Methoxymethyl Substituent

The methoxymethyl group at the C2 position introduces both electronic and steric effects that
modulate the inherent reactivity of the acrolein core.

Electronic Effects
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The ether oxygen of the methoxymethyl group can donate electron density to the conjugated
system through a +R (resonance) effect. Simultaneously, its electronegativity exerts a -I
(inductive) withdrawing effect.[15] For ether groups, the resonance effect often plays a
significant role, pushing electron density into the double bond. This would make the -carbon
(C3) slightly less electrophilic (less positive) compared to unsubstituted acrolein, potentially
reducing the rate of Michael additions.

Michael Addition Workflow

2-(Methoxymethyl)acrolein + 1,4-Conjugate Attack Enolate Intermediate Workup (e.g., H20 Protonation &
Nucleophile (Nu~) (Resonance Stabilized) Final Product

Click to download full resolution via product page

Caption: Predicted workflow for a Michael addition reaction.

Steric Effects

The methoxymethyl group is significantly bulkier than the hydrogen atom it replaces. This steric
hindrance at the a-position could influence the approach of nucleophiles and dienophiles. For
instance, in Diels-Alder reactions, the substituent may direct the stereochemical outcome or
slightly decrease the reaction rate compared to acrolein.

Section 5: Potential Synthetic Methodology

A plausible and efficient route to synthesize 2-(methoxymethyl)acrolein would be through a
base- or acid-catalyzed condensation reaction.

Protocol: Aldol-Type Condensation Synthesis

This protocol describes a general procedure based on the known condensation of aldehydes.

» Reaction Setup: To a cooled (0-5 °C) solution of methoxyacetaldehyde (1.0 eq) in a suitable
solvent (e.g., THF or water), add an aqueous solution of formaldehyde (1.1 eq).
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Catalysis: Slowly add a catalytic amount of a secondary amine (e.g., diethylamine) or a base
like NaOH. The reaction is an aldol-type condensation followed by dehydration.

Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of
starting materials and the formation of a new product with a predicted molecular weight of
100.

Workup: Once the reaction is complete, neutralize the catalyst with a mild acid (e.qg., dilute
HCI). Extract the product into an organic solvent like diethyl ether or dichloromethane.

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium
sulfate, and concentrate under reduced pressure. The crude product should be purified by
vacuum distillation to yield pure 2-(methoxymethyl)acrolein.

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b145044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed Synthesis Workflow

Base/Acid Catalyst
(Methoxyacetaldehyde) (Formaldehyde) ((e.g., Diethylamine))

Condensation &
Dehydration

Reaction Complete

(Crude Product Mixture)

eutralization &
Extraction

(Organic ExtracD

acuum Distillation

Click to download full resolution via product page

Caption: A potential workflow for the synthesis of the title compound.

Section 6: Safety, Handling, and Toxicology

Crucial Safety Note: In the absence of specific toxicological data, 2-(methoxymethyl)acrolein
must be handled with the assumption that it is at least as hazardous as acrolein. Acrolein is
extremely toxic, corrosive, highly flammable, and a potent lachrymator.[5][16][17]

o Hazard Classifications (Assumed, based on Acrolein):
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[e]

Highly Flammable Liquid and Vapor.[18]

o

Fatal if swallowed or if inhaled.[18]

[¢]

Toxic in contact with skin.[18]

o

Causes severe skin burns and eye damage.[18]

[e]

Very toxic to aquatic life with long-lasting effects.[18]

Personal Protective Equipment (PPE)

Respiratory Protection: Use only in a certified chemical fume hood. For any operations with a
risk of exposure, a full-face respirator with appropriate cartridges for organic vapors and
aldehydes is mandatory.

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

Double-gloving is recommended.
Eye Protection: Chemical splash goggles and a full-face shield are required.

Skin and Body Protection: A flame-retardant lab coat, closed-toe shoes, and additional
chemical-resistant apron and sleeves are necessatry.

Handling and Storage

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood. Use
non-sparking tools and ground all equipment to prevent static discharge.[18] The compound
should be stabilized with an inhibitor like hydroquinone to prevent violent polymerization.[5]

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area
designated for flammable and highly toxic materials. Store under an inert atmosphere (e.g.,
argon or nitrogen). Keep away from heat, sparks, open flames, and incompatible materials
such as strong acids, bases, oxidizing agents, and amines.[5]

Conclusion
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This guide provides a detailed, predictive analysis of the chemical properties of 2-
(methoxymethyl)acrolein based on the established chemistry of its acrolein core and the
influence of its a-substituent. We have projected its physicochemical properties, detailed its
likely spectroscopic signatures for empirical identification, analyzed its reactivity, and proposed
a viable synthetic route. Most critically, we have outlined stringent safety protocols derived from
the known, extreme hazards of acrolein. While this document serves as a robust theoretical
foundation, it underscores the imperative for empirical validation. Any researcher intending to
synthesize or use this compound must proceed with extreme caution and perform thorough
analytical characterization to confirm these predicted properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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